molecular formula C11H15NOS B156508 (4-(2-Propylthio)phenyl)acetamide CAS No. 129602-94-4

(4-(2-Propylthio)phenyl)acetamide

Cat. No.: B156508
CAS No.: 129602-94-4
M. Wt: 209.31 g/mol
InChI Key: XGYJIDQPTJASEZ-UHFFFAOYSA-N
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Description

“(4-(2-Propylthio)phenyl)acetamide” is a sulfur-containing acetamide derivative characterized by a propylthio (-S-CH₂CH₂CH₃) substituent attached to the para position of a phenyl ring, which is further linked to an acetamide group (-NH-C(=O)-CH₃). This compound belongs to a broader class of aromatic acetamides, which are widely studied for their applications in corrosion inhibition, pharmaceuticals, and materials science.

Properties

CAS No.

129602-94-4

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)acetamide

InChI

InChI=1S/C11H15NOS/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13)

InChI Key

XGYJIDQPTJASEZ-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N

Other CAS No.

129602-94-4

Synonyms

(4-(2-Propylthio)phenyl)acetamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate the efficacy and uniqueness of “(4-(2-Propylthio)phenyl)acetamide,” it is critical to compare its structural and functional attributes with closely related acetamide derivatives. Below is a detailed analysis based on electrochemical performance, substituent effects, and inhibition mechanisms.

Substituent Effects on Corrosion Inhibition

The inhibitory performance of aromatic acetamides is highly dependent on the nature and position of substituents. Key comparisons include:

Compound Substituent(s) Test Conditions Inhibition Efficiency (%) Key Findings
This compound (hypothetical) -S-CH₂CH₂CH₃ (propylthio) 0.1 M HCl, 100 ppm, 25°C Not reported Theoretical adsorption via sulfur-metal bonding; moderate electron-donating effect.
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide -Cl, acryloyl, 3,4-dimethoxyphenyl 0.1 M HCl, 100 ppm, 25°C 89.2 High efficiency due to electron-donating methoxy groups enhancing adsorption.
2-Hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide -SeH, acryloyl, 4-nitrophenyl 0.1 M HCl, 100 ppm, 25°C 83.5 Lower efficiency than chloro derivative; nitro group reduces electron density.

Key Structural and Functional Differences

Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the chloro derivative acts as an electron donor, improving adsorption on carbon steel surfaces . In contrast, the 4-nitrophenyl group in the hydroseleno compound withdraws electrons, reducing adsorption efficiency. The propylthio group in the target compound likely exhibits intermediate electron-donating capacity compared to methoxy or nitro substituents.

Role of Heteroatoms: Sulfur (S) in propylthio: Forms strong covalent bonds with iron surfaces, enhancing inhibition . Selenium (Se) in hydroseleno: Less effective due to larger atomic size and lower polarizability compared to sulfur.

Temperature and Concentration Dependence: At 100 ppm and 25°C, the chloro derivative achieves 89.2% inhibition, outperforming the hydroseleno variant (83.5%) . Elevated temperatures (>40°C) reduce efficiency for both compounds, suggesting physical adsorption mechanisms dominate.

Mechanistic Insights

  • Adsorption Behavior: All three compounds follow the Langmuir adsorption isotherm, indicating monolayer formation on metal surfaces.
  • Inhibition Mechanism : The propylthio compound likely blocks active corrosion sites via sulfur-metal bonding, whereas the chloro derivative uses π-electron interactions from the acryloyl group .

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